molecular formula C18H27NO5 B1519315 Boc-D-Tyr(tBu)-OH CAS No. 507276-74-6

Boc-D-Tyr(tBu)-OH

Cat. No. B1519315
M. Wt: 337.4 g/mol
InChI Key: ZEQLLMOXFVKKCN-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-D-Tyr(tBu)-OH” is a compound with the molecular formula C18H27NO5 . It is also known as Nα-Boc-O-tert-butyl-D-tyrosine .


Molecular Structure Analysis

The molecular structure of “Boc-D-Tyr(tBu)-OH” is characterized by a molecular weight of 337.4 g/mol . The IUPAC name for this compound is (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid .


Physical And Chemical Properties Analysis

“Boc-D-Tyr(tBu)-OH” has a molecular weight of 337.4 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has a rotatable bond count of 8 .

Scientific Research Applications

Cyclization Studies

  • Cyclization in Peptide Synthesis : Boc-D-Tyr(tBu)-OH was studied for its role in cyclization of peptides, particularly in the formation of model peptides like tetrapeptides and pentapeptides. Research indicated that specific coupling reagents, such as DPPA and NDPP, positively influenced the yield and purity of these peptides, highlighting the utility of Boc-D-Tyr(tBu)-OH in facilitating effective peptide cyclization without racemization or cyclodimerization (Schmidt & Neubert, 2009).

Peptide Synthesis and Modifications

  • Synthesis of Bifunctional Peptides : The synthesis of bifunctional peptides with opioid agonist and substance P antagonist bioactivities utilized Boc-D-Tyr(tBu)-OH. The study focused on overlapping pharmacophores to interact with opioid and NK1 receptors separately, demonstrating the compound's significance in the synthesis of peptides with enhanced analgesic effects and no opioid-induced tolerance (Yamamoto et al., 2008).
  • 18F-fluoroethylamidation of Peptides : Boc-D-Tyr(tBu)-OH was used in the 18F-fluoroethylamidation of peptides for producing labeled hormone derivatives. This study showcases its application in the field of radiopharmaceuticals, contributing to the development of new diagnostic and therapeutic agents (Jelinski, Hamacher, & Coenen, 2002).

Peptide-Based Therapeutics

  • Radioimmunotherapy Applications : In a study aimed at improving radioimmunotherapy, Boc-D-Tyr(tBu)-OH was used in the synthesis of radioiodinated monoclonal antibodies. The research focused on solving the problem of in vivo dehalogenation of iodine, indicating the potential of this compound in creating more stable and effective therapeutic agents (Sadri et al., 2009).
  • Chemo-Enzymatic Synthesis of Endomorphin-1 : The synthesis of Endomorphin-1, an effective analgesic, utilized Boc-D-Tyr(tBu)-OH. The study emphasized the efficiency of combining enzymatic and chemical methods for peptide synthesis, which is crucial for producing therapeutic peptides with minimal side-chain protection and simple purification (Sun et al., 2011).

Safety And Hazards

A safety data sheet for “Boc-D-Tyr(tBu)-OH” is available, which would provide detailed information about its safety and hazards .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-17(2,3)23-13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)24-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQLLMOXFVKKCN-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Tyr(tBu)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Wischnjow, D Sarko, M Janzer, C Kaufman… - Bioconjugate …, 2016 - ACS Publications
Kidney-specific drug targeting is an attractive strategy to reduce unwanted side effects and to enhance drug efficacy within the renal tissue. For this purpose a novel kidney-specific drug …
Number of citations: 70 pubs.acs.org
Z Shi, BA Harrison, GL Verdine - Organic Letters, 2003 - ACS Publications
Using olefin cross-metathesis, we synthesized a novel stereodiversified library of compounds 3 containing a trans-1,4-enediol. Screening this library for mu opioid receptor (MOR) …
Number of citations: 34 pubs.acs.org
Y Ding, C Qin, Z Guo, W Niu, R Zhang… - Chemistry & …, 2007 - Wiley Online Library
The first total synthesis of the decapeptide antibiotics loloatins A–D (1–4), originally isolated from the marine bacterial isolate MK‐PNG‐276A, possibly in the genus Bacillus, was …
Number of citations: 16 onlinelibrary.wiley.com

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